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  • Product: 4-Bromo-1-phenylhexan-1-one

Core Science & Biosynthesis

Foundational

4-Bromo-1-phenylhexan-1-one CAS 7295-46-7 properties

This technical guide provides an in-depth analysis of 1-(4-Bromophenyl)hexan-1-one (CAS 7295-46-7), a critical intermediate in organic synthesis and medicinal chemistry.[1] CAS Registry Number: 7295-46-7 Synonyms: 4'-Bro...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 1-(4-Bromophenyl)hexan-1-one (CAS 7295-46-7), a critical intermediate in organic synthesis and medicinal chemistry.[1]

CAS Registry Number: 7295-46-7 Synonyms: 4'-Bromohexanophenone; p-Bromohexanophenone; 1-(4-Bromo-phenyl)-hexan-1-one.[1][2]

Executive Summary

1-(4-Bromophenyl)hexan-1-one is an aromatic ketone characterized by a six-carbon alkyl chain and a para-substituted bromine atom on the phenyl ring.[1] It serves as a versatile scaffold in drug discovery and materials science . Its dual functionality—the electrophilic carbonyl group and the nucleophile-susceptible aryl bromide—allows for orthogonal functionalization strategies.[1] It is widely employed as a precursor for liquid crystals, conducting polymers, and pharmaceutical intermediates (e.g., via Suzuki-Miyaura cross-coupling).[1]

Chemical Identity & Physicochemical Properties[1][3][4][5][6]

Nomenclature Clarification

Critical Distinction: The name "4-Bromo-1-phenylhexan-1-one" can be ambiguous.

  • CAS 7295-46-7 refers to the ring-substituted isomer: 1-(4-bromophenyl)hexan-1-one .[1][3]

  • The chain-substituted isomer (4-bromo-1-phenylhexan-1-one) is structurally distinct and possesses different reactivity.[1]

  • This guide focuses on the CAS-verified structure: 1-(4-bromophenyl)hexan-1-one.[1][3]

Property Data Table[1][7][8]
PropertyValueNote
Molecular Formula C₁₂H₁₅BrO
Molecular Weight 255.15 g/mol
Appearance Clear to pale yellow liquid / Low-melting solidMP is near RT; often supercools.[1]
Boiling Point ~280°C (at 760 mmHg)Predicted
Density 1.18 g/cm³at 25°C
Solubility Soluble in DCM, EtOAc, Ethanol; Insoluble in WaterLipophilic character (LogP ~4.[1]5)
SMILES CCCCCC(=O)C1=CC=C(Br)C=C1
InChI Key MVLMRPWLTMFPJI-UHFFFAOYSA-N

Synthetic Pathways (Mechanistic Insight)

The primary industrial and laboratory route to 1-(4-bromophenyl)hexan-1-one is Friedel-Crafts Acylation .[1] This pathway is preferred for its atom economy and the availability of reagents.

Protocol: Friedel-Crafts Acylation

Reagents: Bromobenzene (Substrate), Hexanoyl Chloride (Acylating Agent), Aluminum Chloride (Lewis Acid Catalyst). Solvent: Dichloromethane (DCM) or excess Bromobenzene.

  • Activation: AlCl₃ complexes with hexanoyl chloride to generate the electrophilic acylium ion [CH₃(CH₂)₄C≡O]⁺.

  • Electrophilic Attack: The acylium ion attacks the para-position of bromobenzene. Note: The bromine atom is ortho/para directing but deactivating. However, steric hindrance from the bulky acyl group and the bromine atom heavily favors para-substitution.

  • Aromatization: The intermediate sigma complex loses a proton to restore aromaticity.

  • Hydrolysis: Acidic workup breaks the Aluminum-oxygen complex to release the free ketone.

Synthesis Reagents Bromobenzene + Hexanoyl Chloride Intermediate Acylium Ion Complex Reagents->Intermediate Activation Catalyst AlCl3 (Lewis Acid) Catalyst->Intermediate Promotes Transition Sigma Complex (Arenium Ion) Intermediate->Transition Electrophilic Attack Product 1-(4-Bromophenyl)hexan-1-one (CAS 7295-46-7) Transition->Product - HCl (Aromatization)

Figure 1: Mechanistic pathway for the synthesis of 1-(4-bromophenyl)hexan-1-one via Friedel-Crafts acylation.

Reactivity Profile & Drug Design Applications[1]

This compound acts as a bifunctional scaffold . In drug development, it allows for "divergent synthesis"—creating libraries of analogs by modifying either the ketone tail or the aromatic head.

A. Aryl Bromide Functionalization (The "Head")

The C-Br bond is a prime handle for Palladium-catalyzed cross-coupling reactions.[1]

  • Suzuki-Miyaura Coupling: Reaction with aryl boronic acids yields biaryl ketones.[1] This is crucial for extending the aromatic system, common in liquid crystals and kinase inhibitors.

  • Buchwald-Hartwig Amination: Substitution of Br with amines allows the introduction of nitrogen heterocycles.[1]

B. Ketone Functionalization (The "Tail")
  • Alpha-Functionalization: The alpha-methylene group (adjacent to C=O) is acidic.[1] It can be brominated (using Br₂) to form 2-bromo-1-(4-bromophenyl)hexan-1-one , a precursor for aminoketone synthesis.[1]

  • Reduction: Reduction with NaBH₄ yields the secondary alcohol, 1-(4-bromophenyl)hexan-1-ol , introducing a chiral center useful for asymmetric synthesis.[1]

C. Self-Validating Workflow: Suzuki Coupling

Objective: Synthesize a biaryl derivative for SAR (Structure-Activity Relationship) study.

  • Mix: 1 eq CAS 7295-46-7, 1.2 eq Phenylboronic acid, 0.05 eq Pd(PPh₃)₄.

  • Base: Add 2 eq K₂CO₃ (aq).

  • Solvent: Toluene/Ethanol (4:1).

  • Reflux: Heat to 90°C under N₂ for 12h.

  • Validation: Monitor disappearance of starting material (Rf ~0.6 in Hexane/EtOAc 9:1) and appearance of fluorescent biaryl product.

Reactivity Core 1-(4-Bromophenyl)hexan-1-one (Scaffold) Suzuki Suzuki Coupling (Pd cat, Ar-B(OH)2) Core->Suzuki Reduction Reduction (NaBH4) Core->Reduction AlphaHal Alpha-Bromination (Br2 / HBr) Core->AlphaHal Biaryl Biaryl Ketones (Liquid Crystals/Drugs) Suzuki->Biaryl Alcohol Secondary Alcohol (Chiral Precursor) Reduction->Alcohol HaloKetone Alpha-Bromo Ketone (Heterocycle Precursor) AlphaHal->HaloKetone

Figure 2: Divergent reactivity map showing three primary transformation pathways for drug discovery.[1]

Analytical Characterization (Predicted)

For researchers validating the identity of synthesized or purchased material:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.82 (d, J=8.5 Hz, 2H): Aromatic protons ortho to Carbonyl.

    • δ 7.60 (d, J=8.5 Hz, 2H): Aromatic protons ortho to Bromine.

    • δ 2.93 (t, J=7.2 Hz, 2H): Alpha-methylene (-CH₂-C=O).[1]

    • δ 1.74 (m, 2H): Beta-methylene.[1]

    • δ 1.35 (m, 4H): Gamma/Delta-methylenes.[1]

    • δ 0.90 (t, 3H): Terminal methyl group.

  • IR Spectrum: Strong C=O stretch at ~1685 cm⁻¹ (aryl ketone); C-Br stretch at ~1070 cm⁻¹.[1]

Safety & Handling (SDS Highlights)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Skin Irritation H315Causes skin irritation.[1]
Eye Irritation H319Causes serious eye irritation.[4]
STOT-SE H335May cause respiratory irritation.[1]

Handling Protocol:

  • Engineering Controls: Use only in a chemical fume hood.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.

  • Storage: Store in a cool, dry place. Keep container tightly closed to prevent moisture absorption.

  • Spill Response: Absorb with inert material (vermiculite/sand) and dispose of as hazardous organic waste.

References

  • PubChem. (n.d.).[5] 1-(4-Bromophenyl)hexan-1-one (Compound).[1][2][3][6][7] National Library of Medicine. Retrieved February 5, 2026, from [Link]

  • Organic Syntheses. (n.d.). General Procedure for Friedel-Crafts Acylation. Retrieved February 5, 2026, from [Link][1]

Sources

Exploratory

Technical Whitepaper: 1-(4-Bromophenyl)hexan-1-one (CAS 7295-46-7)

Safety, Synthesis, and Application in Pharmaceutical Discovery Executive Summary: The Scaffold 1-(4-Bromophenyl)hexan-1-one (CAS 7295-46-7), often referred to as 4'-Bromohexanophenone , represents a critical "anchor" int...

Author: BenchChem Technical Support Team. Date: February 2026

Safety, Synthesis, and Application in Pharmaceutical Discovery

Executive Summary: The Scaffold

1-(4-Bromophenyl)hexan-1-one (CAS 7295-46-7), often referred to as 4'-Bromohexanophenone , represents a critical "anchor" intermediate in medicinal chemistry and materials science. Unlike simple solvents or reagents, this compound serves as a bifunctional scaffold: the ketone moiety allows for nucleophilic addition or reduction to chiral alcohols, while the aryl bromide provides a high-fidelity handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

This guide moves beyond the static data of a standard SDS. It integrates physicochemical properties with handling logic, synthesis protocols, and emergency response architectures designed for high-throughput research environments.

Chemical Identity & Physicochemical Architecture

The physical profile of 4'-Bromohexanophenone dictates its handling. Being a solid with a relatively low melting point (59–60 °C), it exists in a "phase-transition zone" where improper storage can lead to caking or partial melting, complicating precise weighing in automated systems.

Table 1: Physicochemical Constants
ParameterValueContext for Handling
CAS Number 7295-46-7 Unique Identifier
IUPAC Name 1-(4-Bromophenyl)hexan-1-oneSystematic nomenclature
Synonym 4'-BromohexanophenoneCommon lab shorthand
Molecular Formula C₁₂H₁₅BrOHalogenated Aryl Ketone
Molecular Weight 255.15 g/mol Calculation basis for stoichiometry
Physical State Solid (Crystalline)Requires anti-static weighing tools
Melting Point 59–60 °CCritical: Store < 25°C to prevent caking
Boiling Point 322 °C (Predicted)High thermal stability; low volatility risk at RT
Density ~1.255 g/cm³Denser than water; sinks in aqueous washes
Solubility Organic Solvents (DCM, EtOAc)Lipophilic; insoluble in water

Hazard Profiling & Risk Mechanics (GHS)

The hazard profile of 1-(4-Bromophenyl)hexan-1-one is driven by its lipophilicity and local reactivity. As an aryl ketone, it possesses the ability to penetrate lipid bilayers (skin/cell membranes), leading to irritation.

GHS Classification (Warning)
  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The Mechanism of Risk
  • Dermal Penetration (H315): The hexyl chain increases lipophilicity (LogP > 3), facilitating transport across the stratum corneum. Once in the epidermis, the ketone and aryl halide moieties can trigger local inflammatory responses.

  • Respiratory Irritation (H335): While volatility is low, dust generation during weighing is a primary vector. Crystalline micro-particles can mechanically and chemically irritate the alveolar lining.

Safe Handling Protocol: The "Solid-State" Workflow

To mitigate the risks identified above, we utilize a self-validating handling protocol. This workflow ensures that the user confirms the physical state and integrity of the compound before exposure occurs.

Diagram 1: Safe Handling Logic Flow

Caption: Decision matrix for handling 4'-Bromohexanophenone, prioritizing dust control and phase integrity.

SafeHandling Start START: Reagent Retrieval CheckState Check Physical State (Is it caked or free-flowing?) Start->CheckState Caked State: Caked/Partial Melt (Risk: Impurity/Heat Exposure) CheckState->Caked Yes Flowing State: Free-Flowing Solid CheckState->Flowing No Recryst Protocol A: Recrystallize (Solvent: Light Petroleum) Caked->Recryst PPE PPE Check: Nitrile Gloves + N95/Respirator Flowing->PPE Recryst->Flowing Weighing Weighing Protocol (Use Anti-Static Gun + Fume Hood) Dissolve Dissolution: Add Solvent SLOWLY (Exotherm Check) Weighing->Dissolve PPE->Weighing

Synthesis & Manufacturing Intelligence

For researchers needing to synthesize this compound de novo (e.g., for isotopic labeling or derivative creation), the Friedel-Crafts Acylation is the industry standard. This reaction is robust but requires strict moisture control to prevent catalyst deactivation.

Synthesis Protocol
  • Reagents: Bromobenzene (1.0 eq), Hexanoyl Chloride (1.1 eq), Aluminum Chloride (AlCl₃, 1.2 eq).

  • Solvent: Dichloromethane (DCM) or Carbon Disulfide (CS₂).

  • Key Step: The formation of the acylium ion intermediate is the rate-determining step.

  • Quench: The reaction must be quenched with ice/HCl to break the strong Aluminum-Ketone complex.

Diagram 2: Friedel-Crafts Synthesis Pathway

Caption: Mechanistic flow of the AlCl3-mediated acylation of bromobenzene.

Synthesis Reagents Bromobenzene + Hexanoyl Chloride Complex Acylium Ion Complex [R-C≡O]+ AlCl4- Reagents->Complex Activation Catalyst AlCl3 (Lewis Acid) Catalyst->Complex Intermediate Sigma Complex (Arenium Ion) Complex->Intermediate Electrophilic Attack ProductComplex AlCl3-Ketone Complex Intermediate->ProductComplex -H+ (Aromatization) Quench Acid Quench (HCl/Ice) (Hydrolysis) ProductComplex->Quench Final 1-(4-Bromophenyl)hexan-1-one Quench->Final

Emergency Response Architecture

In the event of exposure or release, speed and dilution are the primary countermeasures. The lipophilic nature of the compound means water alone is often insufficient for effective removal from skin; soap or a surfactant is required to solubilize the ketone.

Response Matrix
ScenarioImmediate ActionSecondary Action
Skin Contact Wash with Soap & Water (15 min). Do not use organic solvents (ethanol/DMSO) as they enhance absorption.Monitor for erythema (redness). Apply soothing lotion if irritation persists.
Eye Contact Flush with saline/water (15 min). Hold eyelids open.Seek ophthalmological evaluation immediately.
Inhalation Move to fresh air. If breathing is difficult, administer oxygen.Monitor for delayed pulmonary edema (rare but possible with dusts).
Spill (Solid) Wet sweep to avoid dust generation. Use HEPA vacuum if available.Place in hazardous waste container labeled "Halogenated Organic."

Applications in Drug Discovery

1-(4-Bromophenyl)hexan-1-one is a "privileged structure" in drug discovery. The aryl bromide moiety is a prime candidate for Suzuki-Miyaura Cross-Coupling , allowing the attachment of biaryl systems common in kinase inhibitors and receptor antagonists.

Experimental Insight: When using this scaffold in Suzuki couplings, the ketone carbonyl can sometimes coordinate to the Palladium catalyst, retarding the reaction.

  • Optimization: Use bulky phosphine ligands (e.g., SPhos, XPhos) to prevent coordination.

  • Base Selection: Weak bases (K₃PO₄) are preferred over strong alkoxides to prevent enolization of the ketone alpha-protons.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 7295-46-7, 1-(4-Bromophenyl)hexan-1-one. Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Contextual grounding for Section 7).

  • Olah, G. A. (1964). Friedel-Crafts and Related Reactions. Wiley-Interscience. (Contextual grounding for Section 5).

Sources

Foundational

Technical Guide: Comparative Analysis of 4-Bromohexanophenone and 2-Bromohexanophenone Isomers

Executive Summary & Critical Disambiguation This guide provides an in-depth technical analysis of the structural and functional differences between the isomers of bromohexanophenone. CRITICAL NOMENCLATURE ALERT: The term...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Critical Disambiguation

This guide provides an in-depth technical analysis of the structural and functional differences between the isomers of bromohexanophenone.

CRITICAL NOMENCLATURE ALERT: The term "2-bromohexanophenone" is chemically ambiguous in commercial catalogs. It is frequently used to refer to alpha-bromohexanophenone (2-bromo-1-phenylhexan-1-one, CAS 59774-06-0), a lachrymatory agent and alkyl-chain substituted ketone. However, in a strict structural comparison with 4-bromohexanophenone (ring-substituted), the true isomer is 2'-bromohexanophenone (ortho-ring substituted).

To ensure scientific accuracy and safety, this guide primarily analyzes the Ring Isomers (Ortho vs. Para) , which represent the standard regiochemical divergence in synthesis. A specific safety section addresses the alpha-bromo chain isomer to prevent experimental error.

CompoundCommon NameIUPAC NameCAS No.[1][2]Substitution Type
Isomer A 4-Bromohexanophenone 1-(4-bromophenyl)hexan-1-one7295-46-7 Para-Ring (Aryl Halide)
Isomer B 2'-Bromohexanophenone 1-(2-bromophenyl)hexan-1-oneN/A (Generic)Ortho-Ring (Aryl Halide)
ReferenceAlpha-Bromohexanophenone2-bromo-1-phenylhexan-1-one59774-06-0Alpha-Chain (Alkyl Halide)

Structural & Electronic Theory: The Ortho-Effect

The core difference between the 4- (para) and 2- (ortho) isomers lies in the Steric Inhibition of Resonance (SIR) .

4-Bromohexanophenone (Para)[3]
  • Geometry: The carbonyl group (

    
    ) is coplanar with the benzene ring.
    
  • Electronic Effect: Full conjugation exists between the

    
    -system of the benzene ring and the carbonyl 
    
    
    
    -bond. The bromine atom at the para position exerts an inductive electron-withdrawing effect (-I) but also a mesomeric electron-donating effect (+M), which is communicated through the conjugated system.
  • Result: High stability and standard reactivity for aryl ketones.

2-Bromohexanophenone (Ortho)
  • Geometry: The bulky bromine atom at the ortho position creates a steric clash with the carbonyl oxygen or the alkyl chain. To relieve this strain, the carbonyl group rotates out of the plane of the benzene ring.[3]

  • Electronic Effect (SIR): This rotation breaks the overlap between the benzene

    
    -orbitals and the carbonyl 
    
    
    
    -system. The carbonyl group becomes electronically isolated (localized).
  • Result: The loss of conjugation raises the energy of the molecule and significantly alters its spectroscopic signature (see Section 4).

SIR_Effect cluster_0 4-Bromohexanophenone (Para) cluster_1 2-Bromohexanophenone (Ortho) Para Planar Conformation (Full Conjugation) Stab Resonance Stabilization (Lower Energy) Para->Stab Allows Ortho Steric Clash (Br vs C=O) Twist Out-of-Plane Twist (SIR Effect) Ortho->Twist Forces Iso Localized Carbonyl (Higher IR Freq) Twist->Iso Causes

Figure 1: Mechanistic flow of Steric Inhibition of Resonance (SIR) distinguishing the ortho-isomer.

Synthetic Pathways & Regiocontrol

The synthesis of these isomers typically proceeds via Friedel-Crafts Acylation . The regioselectivity is governed by the directing effects of the bromine substituent on the benzene ring.

Reaction Mechanism[5]
  • Reagents: Bromobenzene + Hexanoyl Chloride.

  • Catalyst: Aluminum Chloride (

    
    ).[4][5][6][7]
    
  • Directing Group: Bromine is an Ortho/Para director (deactivating).

  • Selectivity: The Para (4-) isomer is the major product (>90%) due to the steric bulk of the incoming hexanoyl electrophile interacting with the bromine atom at the ortho position. The Ortho (2-) isomer is a minor byproduct .

Purification Logic

Because the 4-isomer is symmetric and planar, it packs efficiently into a crystal lattice, resulting in a higher melting point. The 2-isomer, being twisted and asymmetric, resists packing and often remains an oil.

  • Separation: Recrystallization from ethanol/hexanes typically yields pure 4-bromohexanophenone, leaving the 2-isomer in the mother liquor.

Synthesis_Flow cluster_products Electrophilic Aromatic Substitution Start Bromobenzene + Hexanoyl Chloride Cat AlCl3 Catalyst (Lewis Acid Complex) Start->Cat Complex Acylium Ion Formation Cat->Complex Para 4-Bromohexanophenone (Major Product ~90%) Sterically Favored Complex->Para Para Attack Ortho 2-Bromohexanophenone (Minor Product <10%) Sterically Hindered Complex->Ortho Ortho Attack

Figure 2: Friedel-Crafts Acylation pathway showing regiochemical divergence.

Analytical Fingerprinting (Spectroscopy)

Distinguishing these isomers requires careful analysis of NMR and IR data.

Infrared Spectroscopy (IR)

The "Ortho Effect" is most visible here.

  • 4-Bromo (Para): The carbonyl is conjugated. Conjugation lowers the bond order of

    
    , reducing the stretching frequency.
    
    • 
      :~1680 cm⁻¹ 
      
  • 2-Bromo (Ortho): SIR prevents conjugation. The carbonyl behaves more like a non-conjugated aliphatic ketone.

    • 
      :~1700 cm⁻¹  (Shifted to higher wavenumber).
      
Proton NMR (¹H-NMR)
  • 4-Bromo (Para): Possesses a plane of symmetry. The aromatic region shows a characteristic AA'BB' system (often appearing as two distinct doublets) integrating to 2H each.

  • 2-Bromo (Ortho): Asymmetric. The aromatic region shows an ABCD system (four distinct signals) due to the lack of symmetry and the unique magnetic environment created by the adjacent carbonyl and bromine.

Feature4-Bromohexanophenone2'-Bromohexanophenone
Symmetry

Axis (Symmetric)
Asymmetric
Aromatic NMR 2 Doublets (AA'BB')Complex Multiplet (4H)
IR (C=O) ~1680 cm⁻¹ (Conjugated)~1700 cm⁻¹ (Non-conjugated)
Physical State Solid (MP ~60-80°C)Liquid / Low MP Solid

Experimental Protocols

Synthesis of 4-Bromohexanophenone (Standard Protocol)
  • Reagents: Bromobenzene (1.0 eq), Hexanoyl Chloride (1.1 eq),

    
     (1.2 eq), DCM (Solvent).
    
  • Procedure:

    • Suspend

      
       in dry DCM at 0°C.
      
    • Add Hexanoyl Chloride dropwise (generate acylium ion).

    • Add Bromobenzene dropwise, maintaining temp <5°C to control exotherm.

    • Reflux for 2 hours (monitor HCl evolution).

    • Quench: Pour onto ice/HCl mix.

    • Workup: Extract with DCM, wash with brine, dry over

      
      .
      
    • Purification: Recrystallize crude solid from Ethanol to isolate the Para isomer.

Safety Note on Alpha-Bromo Isomer

If your intent is to synthesize the alpha-bromo derivative (2-bromo-1-phenylhexan-1-one), the protocol differs entirely (bromination of hexanophenone). Warning: This compound is a severe lachrymator and skin irritant. Handle only in a fume hood with full PPE.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 80868, 4-Bromohexanophenone. Retrieved from [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012).Organic Chemistry. Oxford University Press.
  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 10611006, 2-Bromo-1-phenylhexan-1-one (Alpha-Bromo Isomer). Retrieved from [Link]

Sources

Exploratory

suppliers of high purity 4-Bromo-1-phenylhexan-1-one

Sourcing and Validation of High-Purity 1-(4-Bromophenyl)hexan-1-one: A Technical Framework Executive Summary This technical guide addresses the procurement, validation, and handling of 1-(4-Bromophenyl)hexan-1-one (CAS:...

Author: BenchChem Technical Support Team. Date: February 2026

Sourcing and Validation of High-Purity 1-(4-Bromophenyl)hexan-1-one: A Technical Framework

Executive Summary

This technical guide addresses the procurement, validation, and handling of 1-(4-Bromophenyl)hexan-1-one (CAS: 7295-46-7), often referred to in trade as 4-Bromo-1-phenylhexan-1-one or p-Bromohexanophenone .[1] As a critical intermediate in the synthesis of liquid crystals, functionalized aryl-ketones, and pharmaceutical scaffolds, the integrity of this starting material is paramount. Low-purity inputs can lead to catalytic poisoning (specifically in Pd-catalyzed cross-couplings) and difficult-to-remove side products. This guide provides a self-validating framework for researchers to secure and verify high-purity (>98%) stock.

Part 1: Chemical Identity & Technical Specifications

Before sourcing, the exact chemical identity must be established to avoid confusion with structural isomers (e.g., the


-bromo isomer, 2-bromo-1-phenylhexan-1-one, which is a controlled precursor in many jurisdictions).
Parameter Specification
IUPAC Name 1-(4-Bromophenyl)hexan-1-one
Common Synonyms p-Bromohexanophenone; 4'-Bromocaprophenone
CAS Registry Number 7295-46-7
Molecular Formula C₁₂H₁₅BrO
Molecular Weight 255.15 g/mol
Appearance White to off-white crystalline solid or low-melting mass
Melting Point 59–60 °C [1]
Boiling Point ~322 °C (at 760 mmHg)
Solubility Soluble in DCM, Ethyl Acetate, Methanol; Insoluble in Water

Critical Note on Isomers: Ensure your purchase order specifies CAS 7295-46-7 . The isomer 2-bromo-1-phenylhexan-1-one (CAS 59774-06-0) has the bromine on the alkyl chain adjacent to the ketone and is chemically distinct with different regulatory implications.

Part 2: Sourcing Strategy & Supplier Landscape

Sourcing high-purity 4-Bromo-1-phenylhexan-1-one requires distinguishing between bulk chemical traders and certified reference standard manufacturers.

Supplier Tiers
  • Tier 1: Analytical Reference Standard Suppliers

    • Best for: GMP analysis, toxicology studies, and instrument calibration.

    • Validation: Supplied with ISO 17025 accredited CoA, H-NMR, and Mass Spec data.

    • Identified Sources:Pharmaffiliates (Cat# PA 27 05039) [2].

  • Tier 2: Specialty Organic Synthesis Vendors

    • Best for: Synthetic intermediates (gram to kilogram scale).[2]

    • Validation: Typically provide batch-specific purity (>98%) via GC-FID.

    • Identified Sources:Lead Sciences (Cat# BD95317), BLDpharm , ChemSrc aggregators [3, 4].

  • Tier 3: Custom Synthesis Houses

    • Best for: High-volume needs where specific impurity profiles (e.g., low trace metal) are required.

    • Strategy: Contract a synthesis based on Friedel-Crafts acylation of bromobenzene with hexanoyl chloride.

Procurement Protocol
  • Request a Pre-Shipment Sample: For orders >100g, request a 1g sample for internal validation.

  • Specify Impurity Limits: Explicitly request a Certificate of Analysis (CoA) reporting "Total Impurities < 2.0%" and "Single Largest Impurity < 0.5%".

Part 3: Quality Control & Validation Framework

Trusting a supplier's CoA is insufficient for critical applications. The following self-validating workflow ensures the material meets the "High Purity" designation.

A. Structural Confirmation (NMR)

The


H NMR spectrum must confirm the para-substitution pattern to rule out ortho/meta isomers.
  • Aromatic Region: Look for the characteristic AA'BB' system (two doublets) between

    
     7.5 and 7.9 ppm. This confirms the 1,4-substitution.
    
  • Alkyl Chain: Verify the triplet at

    
     ~2.9 ppm ( 
    
    
    
    -methylene to carbonyl) and the terminal methyl triplet at
    
    
    ~0.9 ppm.
B. Purity Assessment (HPLC-UV)

A reverse-phase gradient method is recommended to separate the product from potential unreacted bromobenzene or hexanophenone contaminants.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 50% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic absorption).

  • Acceptance Criteria: Main peak area > 98.0%.

C. Identity Verification (GC-MS)
  • Ionization: Electron Impact (EI, 70 eV).

  • Key Diagnostic Ions:

    • Molecular Ion (

      
      ):  Look for the characteristic isotopic doublet at m/z 254 and 256  (1:1 intensity ratio due to 
      
      
      
      Br/
      
      
      Br).
    • Base Peak: Often the acylium ion or tropylium derivative depending on fragmentation.

Part 4: Supply Chain Validation Workflow (Visualization)

The following diagram illustrates the decision logic for validating incoming batches of 4-Bromo-1-phenylhexan-1-one.

SupplyChainValidation Start Incoming Material (CAS 7295-46-7) Visual Visual Inspection (White Crystalline Solid) Start->Visual Melting Melting Point Check (Target: 59-60°C) Visual->Melting Pass Reject QUARANTINE / RETURN Visual->Reject Wrong Color/State NMR 1H NMR Analysis (Confirm AA'BB' Pattern) Melting->NMR Pass Melting->Reject Wide Range (<2°C) HPLC HPLC-UV Purity (>98% Area) NMR->HPLC Structure Confirmed GCMS GC-MS Verification (m/z 254/256 Doublet) HPLC->GCMS Purity >98% Decision Quality Decision GCMS->Decision Approve RELEASE to Inventory Decision->Approve All Specs Met Decision->Reject Fail Any Step

Figure 1: Decision matrix for the qualification of 4-Bromo-1-phenylhexan-1-one batches.

Part 5: Handling and Stability

  • Storage: Store in a cool, dry place (2-8°C recommended) under an inert atmosphere (Argon/Nitrogen). Brominated ketones can be sensitive to light (photolytic debromination) and moisture.

  • Reactivity: This compound contains an aryl bromide, making it an excellent candidate for Buchwald-Hartwig amination or Suzuki-Miyaura coupling . Ensure solvents used in these reactions are degassed to prevent oxidation of the catalyst, as the purity of the starting material is wasted if the reaction environment is compromised.

References

  • PubChem. (2025).[3][4] 1-(4-Bromophenyl)hexan-1-one Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 1-(4-Bromophenyl)hexan-1-one Reference Standard. Retrieved from [Link]

  • Lead Sciences. (n.d.). Product Catalog: 1-(4-Bromophenyl)hexan-1-one. Retrieved from [Link]

  • ChemSrc. (2024).[5] 1-(4-Bromophenyl)hexan-1-one Suppliers and Properties. Retrieved from [Link]

Sources

Foundational

Technical Guide: The 4-Bromophenyl Ketone Scaffold in Medicinal Chemistry

Executive Summary The 4-bromophenyl ketone moiety represents a "privileged structure" in medicinal chemistry, serving a dual role as both a robust pharmacophore and a versatile synthetic linchpin. Its utility is derived...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-bromophenyl ketone moiety represents a "privileged structure" in medicinal chemistry, serving a dual role as both a robust pharmacophore and a versatile synthetic linchpin. Its utility is derived from the unique electronic properties of the para-bromine atom—specifically the


-hole effect  (halogen bonding)—and the metabolic stability it confers by blocking the metabolically vulnerable para-position. This guide analyzes the physiochemical rationale, synthetic versatility, and therapeutic applications of this scaffold, providing validated protocols for its integration into drug discovery workflows.

Part 1: The Pharmacophore & Physiochemical Rationale

The Sigma Hole & Halogen Bonding

Contrary to the traditional view of halogens as purely hydrophobic or electron-withdrawing groups, the bromine atom at the 4-position of a phenyl ring exhibits a distinct anisotropic electron density distribution known as the


-hole .[1]
  • Mechanism: The electron-withdrawing nature of the phenyl ring (enhanced by the ketone) depletes electron density along the C–Br bond axis. This creates a localized region of positive electrostatic potential (the

    
    -hole) on the distal tip of the bromine atom, while the equatorial region remains electronegative.
    
  • Medicinal Impact: This positive patch allows the bromine to act as a Lewis acid, forming highly directional non-covalent interactions (halogen bonds) with Lewis bases (e.g., carbonyl oxygens, nitrogen lone pairs) in protein binding pockets.

  • Directionality: Unlike hydrogen bonds, halogen bonds are strictly linear (

    
    ), offering high geometric specificity for ligand docking.
    
Metabolic Stability & Lipophilicity
  • Metabolic Blockade: The para-position of a phenyl ring is the primary site for Phase I metabolic oxidation by Cytochrome P450 (CYP) enzymes. Substitution with a bromine atom effectively blocks this "soft spot," extending the half-life (

    
    ) of the molecule.
    
  • Lipophilicity Modulation: The 4-bromophenyl group significantly increases

    
     (approx. +0.86 
    
    
    
    -value for aromatic Br), facilitating membrane permeability. The ketone moiety counterbalances this by providing a hydrogen bond acceptor (HBA) site, ensuring the molecule does not become a "molecular brick" (insoluble).
Table 1: Physiochemical Profile of the 4-Bromophenyl Ketone Moiety
PropertyValue/EffectSignificance in Drug Design
Hammett Constant (

)
+0.23 (Br), +0.50 (Acetyl)Electron-withdrawing; deactivates ring toward oxidation.
Atomic Radius (Br) 1.85 ÅSteric bulk fills hydrophobic pockets (e.g., ATP binding sites).
Bond Length (C-Br) ~1.90 ÅProjects the halogen deep into sub-pockets.
H-Bond Acceptors 1 (Ketone Oxygen)Critical for water solubility and receptor binding.
Reactivity High (Pd-catalyzed coupling)Excellent "handle" for library diversification.

Part 2: Strategic Synthesis & Modular Logic

The 4-bromophenyl ketone is rarely the end-point; it is a divergent intermediate . The ketone allows for condensation reactions (e.g., to form chalcones or heterocycles), while the aryl bromide serves as a handle for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).

Visualization: The Divergent Synthetic Workflow

The following diagram illustrates how this scaffold serves as a central hub for generating diverse bioactive libraries.

DivergentSynthesis Start 4-Bromophenyl Ketone (Scaffold) Chalcone Chalcones (Antimicrobial/Anticancer) Start->Chalcone Claisen-Schmidt (Aldehydes, Base) Biaryl Biaryl Ketones (Kinase Inhibitors) Start->Biaryl Suzuki-Miyaura (Ar-B(OH)2, Pd) Amination Anilino-Ketones (CNS Agents) Start->Amination Buchwald-Hartwig (Amines, Pd) Pyrazoline Pyrazolines (Anti-inflammatory) Chalcone->Pyrazoline Hydrazine Cyclization

Caption: Divergent synthesis pathways utilizing the orthogonal reactivity of the ketone (condensation) and the aryl bromide (cross-coupling).

Part 3: Detailed Experimental Protocols

These protocols are designed to be self-validating . The user must verify specific checkpoints (TLC, NMR signals) before proceeding, ensuring data integrity.

Protocol A: Synthesis of 4-Bromoacetophenone (Friedel-Crafts Acylation)

Objective: Primary synthesis of the core scaffold from bromobenzene.

  • Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and dropping funnel. Maintain an inert atmosphere (

    
     or 
    
    
    
    ).
  • Reagents:

    • Bromobenzene (50 mmol, 5.2 mL)

    • Acetyl chloride (55 mmol, 3.9 mL)

    • Aluminum chloride (

      
      , anhydrous, 60 mmol, 8.0 g)
      
    • Dichloromethane (DCM, anhydrous, 100 mL)

  • Procedure:

    • Suspend

      
       in DCM at 
      
      
      
      C (ice bath).
    • Add Acetyl chloride dropwise. Observation: The suspension will clear as the acylium ion forms.

    • Add Bromobenzene dropwise over 20 minutes. Caution: Exothermic reaction; HCl gas evolution (use a trap).

    • Reflux for 2 hours.

  • Validation Checkpoint 1 (TLC): Spot reaction mixture vs. starting bromobenzene (Hexane/EtOAc 9:1). The starting material spot (

    
    ) must disappear.
    
  • Workup: Pour mixture over crushed ice/HCl. Extract with DCM (

    
     mL). Wash with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Recrystallization from Ethanol/Water.

  • Final Validation (IR/NMR):

    • IR: Look for strong C=O stretch at

      
      .
      
    • 1H NMR: Characteristic doublet at

      
       ppm (ortho to ketone) and 
      
      
      
      ppm (ortho to Br).
Protocol B: Suzuki-Miyaura Cross-Coupling

Objective: Functionalization of the 4-position to create biaryl scaffolds (e.g., p38 MAP kinase inhibitor precursors).

  • Reagents:

    • 4-Bromoacetophenone (1.0 equiv)[2]

    • Aryl Boronic Acid (1.2 equiv)

    • 
       (3-5 mol%)
      
    • 
       (2.0 equiv)
      
    • Solvent: Dioxane/Water (4:1 ratio).[3]

  • Procedure:

    • Degas solvents with

      
       for 30 minutes (Critical to prevent Pd oxidation).
      
    • Combine reagents in a sealed tube or pressure vial.

    • Heat to

      
      C for 12 hours.
      
  • Validation Checkpoint 2:

    • TLC: Appearance of a highly fluorescent spot (biaryl systems often fluoresce under UV 254/365 nm).

    • 1H NMR: Disappearance of the characteristic Ar-Br doublets; appearance of new aromatic protons.

Protocol C: Claisen-Schmidt Condensation (Chalcone Synthesis)

Objective: Synthesis of


-unsaturated ketones for antimicrobial screening.
  • Reagents:

    • 4-Bromoacetophenone (1.0 equiv)[2]

    • Substituted Benzaldehyde (e.g., 4-chlorobenzaldehyde) (1.0 equiv)

    • NaOH (40% aq. solution, 2.0 equiv)

    • Ethanol (95%)[4]

  • Procedure:

    • Dissolve ketone and aldehyde in Ethanol at room temperature.

    • Add NaOH dropwise. Stir vigorously for 4–6 hours.

    • Observation: Precipitate formation usually occurs (the chalcone).

  • Validation Checkpoint 3:

    • Visual: Solid product precipitates out of solution.

    • 1H NMR: Appearance of two doublets with coupling constant

      
       (trans-alkene protons) at 
      
      
      
      ppm.

Part 4: Therapeutic Case Studies

Case Study 1: Antimicrobial Chalcones

Target: Staphylococcus aureus (MRSA) and E. coli.[3][5] Mechanism: The


-unsaturated ketone acts as a Michael acceptor. It forms a covalent bond with nucleophilic cysteine residues in essential bacterial enzymes (e.g., fatty acid synthase), leading to enzyme inhibition and cell death.
Role of 4-Br:  The 4-bromophenyl group enhances membrane permeability, allowing the chalcone to penetrate the bacterial cell wall. The bromine also provides a specific halogen bond anchor within the enzyme active site, increasing potency compared to the unsubstituted analogue.
Case Study 2: p38 MAP Kinase Inhibitors

Target: p38 Mitogen-Activated Protein Kinase (Anti-inflammatory). Structure: Many p38 inhibitors utilize a biaryl ketone scaffold. Synthesis Logic: 4-Bromoacetophenone is coupled (Suzuki) with a pyridine boronic acid. The resulting biaryl system fits into the ATP binding pocket. The ketone oxygen accepts a hydrogen bond from the backbone NH of Met109 (in p38


), while the aryl rings exploit hydrophobic interactions.

Part 5: References

  • Wilcken, R., et al. (2013). "Halogen Bonding in Medicinal Chemistry: From Observation to Rational Design." Journal of Medicinal Chemistry. Link

  • Xu, Z., et al. (2019). "Chalcones: A Privileged Structure in Medicinal Chemistry." Chemical Reviews. Link

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. Link

  • Gomes, M. N., et al. (2017). "Chalcone Derivatives: Promising Starting Points for Drug Design." Molecules. Link

  • Hardegger, L. A., et al. (2011). "Systematic Investigation of Halogen Bonding in Protein–Ligand Interactions." Angewandte Chemie International Edition. Link

Sources

Protocols & Analytical Methods

Method

Technical Application Note: High-Fidelity Grignard Protocols for 1-(4-bromophenyl)hexan-1-one

Executive Summary This technical guide outlines optimized protocols for subjecting 1-(4-bromophenyl)hexan-1-one (CAS 7295-46-7) to Grignard reagents. Due to the bifunctional nature of this substrate—containing both an el...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines optimized protocols for subjecting 1-(4-bromophenyl)hexan-1-one (CAS 7295-46-7) to Grignard reagents. Due to the bifunctional nature of this substrate—containing both an electrophilic ketone and a potentially reactive aryl bromide—chemoselectivity is the critical parameter.

We present two distinct workflows:

  • Protocol A (Ketone Functionalization): Selective nucleophilic addition to the carbonyl group while preserving the aryl bromide handle for downstream cross-coupling (e.g., Suzuki-Miyaura).

  • Protocol B (Aryl Functionalization): A protection-dependent strategy to convert the aryl bromide into a Grignard reagent without self-polymerization.

Chemical Context & Mechanistic Causality[1]

The Substrate Challenge

1-(4-bromophenyl)hexan-1-one presents a classic "electrophile vs. nucleophile precursor" conflict.

  • Site A (Ketone): Highly susceptible to nucleophilic attack by

    
     to form tertiary alcohols.
    
  • Site B (Aryl Bromide): Susceptible to Halogen-Metal Exchange (HME) or magnesium insertion.

Causality in Protocol Design:

  • Temperature Control: At

    
     to 
    
    
    
    , the rate of nucleophilic addition to the ketone (
    
    
    ) significantly exceeds the rate of halogen-metal exchange (
    
    
    ) for typical alkyl/aryl Grignards. Therefore, Protocol A operates under mild conditions to favor alcohol formation.
  • Protective Groups: To utilize the aryl bromide as a nucleophile (turning the molecule into a Grignard reagent), the ketone must be masked (e.g., as a cyclic ketal) to prevent intermolecular attack (polymerization).

Protocol A: Chemoselective Addition to the Ketone

Objective: Synthesize tertiary alcohols retaining the para-bromo functionality.

Materials
  • Substrate: 1-(4-bromophenyl)hexan-1-one (1.0 eq).

  • Reagent: Alkyl/Aryl Magnesium Bromide (1.2 - 1.5 eq) (e.g., MeMgBr, PhMgBr).

  • Solvent: Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (

    
    ).
    
  • Quench: Saturated aqueous Ammonium Chloride (

    
    ).
    
Experimental Workflow
  • System Preparation:

    • Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel.

    • Flush with Argon or Nitrogen for 15 minutes.

    • Why: Grignard reagents are moisture-sensitive; water protonates the reagent, destroying stoichiometry and generating alkane byproducts.

  • Substrate Solubilization:

    • Dissolve 1-(4-bromophenyl)hexan-1-one (10 mmol) in anhydrous THF (20 mL).

    • Cool the solution to 0°C using an ice/water bath.

    • Note: The hexyl chain increases lipophilicity; ensure complete dissolution before proceeding.

  • Grignard Addition (The Critical Step):

    • Charge the addition funnel with the Grignard reagent (e.g., 3.0 M MeMgBr in Et2O, 12 mmol).

    • Dropwise Addition: Add the reagent over 30 minutes. Maintain internal temperature

      
      .
      
    • Mechanistic Check: Rapid addition causes local heating, which increases the risk of halogen-metal exchange at the Ar-Br site or competitive enolization.

  • Reaction & Monitoring:

    • Allow the mixture to warm to Room Temperature (RT) over 2 hours.

    • TLC Monitoring: Elute with Hexanes:EtOAc (9:1). The starting ketone (UV active) should disappear.

    • Checkpoint: If starting material persists, add 0.2 eq additional Grignard. Do not heat to reflux, as this promotes side reactions with the aryl bromide.

  • Quench & Workup:

    • Cool back to 0°C.

    • Slowly add sat. aq.

      
       (10 mL) to protonate the magnesium alkoxide.
      
    • Extract with

      
       (3 x 20 mL).
      
    • Wash combined organics with Brine, dry over

      
      , and concentrate in vacuo.
      
Quantitative Data Summary (Expected)
ParameterSpecification
Conversion >95% (via HPLC/TLC)
Chemoselectivity >98% (Ketone addition vs. Ar-Br exchange)
Major Byproduct Reduced alcohol (if Grignard has

-hydrogens)
Appearance Viscous oil or low-melting solid

Protocol B: Functionalizing the Aryl Ring (The "Grignard Exchange" Route)

Objective: Convert 1-(4-bromophenyl)hexan-1-one into a nucleophile (Grignard) for reaction with external electrophiles.

Logic: Direct magnesium insertion fails due to self-reaction. We must employ a "Protect-React-Deprotect" strategy.

Workflow Diagram (DOT)

GrignardStrategy Start 1-(4-bromophenyl) hexan-1-one Protect Step 1: Protection (Ethylene Glycol, pTsOH) Start->Protect Mask Ketone Ketal Protected Ketal Intermediate Protect->Ketal MgInsert Step 2: Grignard Formation (Mg turnings or iPrMgCl) Ketal->MgInsert Activate Ar-Br ArMgBr Aryl-Grignard Reagent MgInsert->ArMgBr Electrophile Step 3: Add Electrophile (E+) ArMgBr->Electrophile C-C Bond Formation Deprotect Step 4: Acidic Hydrolysis (H3O+) Electrophile->Deprotect Restore Ketone Final Functionalized Aryl Ketone Deprotect->Final

Caption: Workflow for utilizing the aryl bromide moiety via ketal protection to prevent self-polymerization.

Key Methodological Nuances
  • Protection: Use a Dean-Stark apparatus with Toluene/Ethylene Glycol to drive water removal. The hexyl chain provides good solubility in toluene.

  • Grignard Formation: Once protected, the aryl bromide is sterically accessible.

    • Method A: Mg turnings /

      
       (initiator) in THF at reflux.
      
    • Method B (Preferred):Turbo-Grignard Exchange . Treat the protected aryl bromide with

      
       at -15°C. This is faster and cleaner than Mg metal insertion for aryl bromides.
      
  • Deprotection: The ketal is cleaved during the acidic workup (1M HCl) of the final step, regenerating the hexanoyl chain.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
No Reaction (Protocol A) "Wet" solvent or degraded Grignard.Titrate Grignard reagent using salicylaldehyde phenylhydrazone or use fresh bottle. Ensure THF < 50 ppm H2O.
Wurtz Coupling (Dimerization) Temperature too high during addition.Keep addition at 0°C. Dilute the Grignard reagent further before addition.
Ar-Br Loss (Protocol A) Halogen-Metal Exchange occurred.Avoid using sterically bulky Grignards (like t-BuMgCl) which favor exchange over addition. Stick to primary alkyl/aryl Grignards.
Incomplete Protection (Protocol B) Water not removed efficiently.Ensure vigorous reflux in Dean-Stark; increase pTsOH catalyst load to 5 mol%.

References

  • Grignard Reaction Mechanism & Selectivity

    • Title: The Grignard Reaction: Preparation of Alcohols.[1][2][3][4]

    • Source: Organic Chemistry Portal.[5]

    • URL:[Link]

  • Chemoselectivity in Halo-Ketones

    • Title: Addition of Grignard Reagents to Aryl Ketones.[6][1][7]

    • Source: Master Organic Chemistry.
    • URL:[Link]

  • Turbo-Grignard Reagents (for Protocol B)

    • Title: Preparation of Polyfunctional Arylmagnesium Reagents.
    • Source: Knochel, P. et al., Angew. Chem. Int. Ed.
    • URL:[Link]

  • Substrate D

    • Title: 1-(4-Bromophenyl)hexan-1-one Compound Summary.
    • Source: PubChem.
    • URL:[Link]

Sources

Application

Application Note: High-Purity Synthesis of Non-Prostanoid EP2 Agonists

Utilization of 4-Bromo-1-phenylhexan-1-one as a Lipophilic Pharmacophore Precursor[1] Executive Summary Target Audience: Medicinal Chemists, Lead Optimization Specialists, and Pharmacology Assay Developers. The Prostagla...

Author: BenchChem Technical Support Team. Date: February 2026

Utilization of 4-Bromo-1-phenylhexan-1-one as a Lipophilic Pharmacophore Precursor[1]

Executive Summary

Target Audience: Medicinal Chemists, Lead Optimization Specialists, and Pharmacology Assay Developers.

The Prostaglandin E2 receptor subtype 2 (EP2) is a critical therapeutic target for inflammation, glaucoma, and neuroprotection. However, the clinical utility of natural prostanoids (like PGE2) is limited by rapid metabolic degradation and lack of subtype selectivity.

This Application Note details the strategic use of 4-Bromo-1-phenylhexan-1-one (CAS: 24070-52-8, also known as


-bromo caprophenone) as a robust synthetic intermediate.[1] This molecule serves as a stable, lipophilic "omega-chain mimic," essential for accessing the deep hydrophobic pocket of the EP2 receptor. By replacing the labile hydroxy-alkenyl chain of natural prostaglandins with this phenyl-ketone scaffold, researchers can synthesize non-prostanoid agonists with superior metabolic stability and potency.[1]
Strategic Rationale: The "Omega-Linker" Strategy

Natural PGE2 binds to the EP2 receptor via two main domains: the polar "head" (interacting with Arg302) and the hydrophobic "omega-tail" (interacting with TM2 and TM7).

4-Bromo-1-phenylhexan-1-one is uniquely suited as a tail precursor because:

  • Structural Mimicry: The phenyl ring mimics the steric bulk required for select EP2 hydrophobic pockets, while the hexan-1-one chain provides the necessary flexible linker length.[1]

  • Synthetic Versatility: The

    
    -bromide acts as a highly reactive electrophile for S
    
    
    
    2 coupling with nitrogen or oxygen nucleophiles (e.g., indoles, pyrazoles, or phenols) which form the "head" of the agonist.
  • Metabolic Stability: The ketone moiety is less prone to rapid oxidation compared to the allylic alcohol found in natural PGE2.[1]

Material Science & Handling

Compound: 4-Bromo-1-phenylhexan-1-one CAS: 24070-52-8 Molecular Weight: 255.15 g/mol [1]

PropertySpecificationCritical Handling Note
Appearance Pale yellow to brown oil/solidLow melting point; may liquefy at room temp.[1]
Reactivity Alkylating AgentLachrymator. Potent skin irritant.[1] Handle only in a fume hood.
Stability Light SensitiveStore in amber vials under Argon at -20°C.
Solubility DMSO, DMF, DCM, EthanolPoorly soluble in water. Dissolve immediately prior to use.
Experimental Protocol: Synthesis of EP2 Agonist Scaffold

Objective: To couple the 4-Bromo-1-phenylhexan-1-one tail to a model pharmacophore head (e.g., a substituted indole or phenol core) via Nucleophilic Substitution (


).[1]
Phase A: Reagent Preparation
  • Anhydrous Conditions: Flame-dry a 50 mL round-bottom flask (RBF) and purge with Argon. Moisture competes with the nucleophile, leading to hydrolysis of the bromide.

  • Solvent: Use anhydrous Dimethylformamide (DMF) or Acetonitrile (ACN).[1]

Phase B: The Coupling Reaction (Step-by-Step)

This protocol assumes the use of a generic acidic nucleophile (Core-XH), such as a hydroxybenzoate or indole derivative, common in EP2 agonist literature.

  • Activation:

    • Charge the RBF with Core-XH (1.0 equiv, e.g., 1.0 mmol).

    • Add Cesium Carbonate (

      
      )  (1.5 equiv).[1] Note: Cesium is preferred over Potassium for its "cesium effect," enhancing solubility and nucleophilicity in DMF.
      
    • Add anhydrous DMF (5 mL/mmol).[1] Stir at Room Temperature (RT) for 30 mins to generate the anion.

  • Alkylation:

    • Dissolve 4-Bromo-1-phenylhexan-1-one (1.2 equiv) in a minimal amount of DMF.[1]

    • Add the bromide solution dropwise to the reaction mixture over 5 minutes.

    • Optional Catalyst: If reaction is sluggish, add Potassium Iodide (KI, 0.1 equiv) to facilitate Finkelstein exchange (Br

      
       I), creating a better leaving group.
      
  • Incubation:

    • Heat the mixture to 60°C for 4–12 hours. Monitor by TLC (Hexane:EtOAc 3:1).[1]

    • Endpoint: Disappearance of the Core-XH spot.[1]

  • Work-up:

    • Dilute with Ethyl Acetate (50 mL).[1]

    • Wash with Water (3 x 20 mL) to remove DMF and inorganic salts.

    • Wash with Brine (1 x 20 mL).[1]

    • Dry over Sodium Sulfate (

      
      ), filter, and concentrate in vacuo.
      
Phase C: Purification & QC
  • Purification: Flash Column Chromatography on Silica Gel.[1]

    • Eluent: Gradient of 0-30% Ethyl Acetate in Hexanes.[1]

    • Target: The product will typically be less polar than the starting "head" group but more polar than the bromide.

  • Quality Control Criteria:

    • HPLC Purity: >95% (254 nm).

    • 1H-NMR: Diagnostic triplet at

      
      2.9 ppm (carbonyl-adjacent 
      
      
      
      ) and multiplet at
      
      
      4.0 ppm (N/O-adjacent
      
      
      after coupling).[1]
Biological Validation: Functional cAMP Assay

EP2 is a


-coupled GPCR.[1][2] Agonist binding activates Adenylyl Cyclase (AC), increasing intracellular cAMP. This protocol validates the functional activity of the synthesized ligand.

Assay Platform: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay (e.g., Cisbio/Revvity).[1]

Protocol Steps:
  • Cell Preparation:

    • Use HEK293 or CHO cells stably expressing human EP2 receptor.[1]

    • Harvest cells and resuspend in stimulation buffer (HBSS + IBMX 0.5 mM) at 2,000 cells/well.

  • Compound Treatment:

    • Prepare serial dilutions of the Synthesized Agonist (range:

      
       M to 
      
      
      
      M) in stimulation buffer.
    • Include PGE2 (Control Agonist) and Vehicle (DMSO) controls.

    • Add 5

      
      L of compound to the cells (384-well low-volume plate).
      
    • Incubate for 30–45 minutes at RT.

  • Detection:

    • Add 5

      
      L of cAMP-d2 (acceptor).[1]
      
    • Add 5

      
      L of Anti-cAMP-Cryptate (donor).[1]
      
    • Incubate for 1 hour at RT in the dark.

  • Readout & Analysis:

    • Read on an HTRF-compatible plate reader (ex: 337 nm, em: 665/620 nm).

    • Calculate the HTRF Ratio (

      
      ).
      
    • Data Processing: Plot sigmoidal dose-response curves. Calculate

      
      . A valid agonist should show a dose-dependent decrease in HTRF signal (inversely proportional to cAMP).[1]
      
Visualizations
Figure 1: Synthetic Workflow (DOT Diagram)

Caption: Schematic pathway for coupling 4-Bromo-1-phenylhexan-1-one to a pharmacophore core, followed by downstream validation.

SynthesisWorkflow Reactant1 Pharmacophore Core (Nucleophile) Reagents Cs2CO3 / DMF 60°C, 4-12h Reactant1->Reagents Reactant2 4-Bromo-1-phenylhexan-1-one (Electrophile) Reactant2->Reagents Intermediate Crude Alkylated Intermediate Reagents->Intermediate SN2 Coupling Purification Flash Chromatography (Silica Gel) Intermediate->Purification Product Purified Non-Prostanoid EP2 Agonist Purification->Product >95% Purity

Figure 2: EP2 Signaling Pathway Mechanism

Caption: Mechanism of Action. The synthesized agonist binds EP2, triggering the Gs-cAMP cascade quantified in the validation protocol.

EP2Signaling Agonist Synthesized Agonist (Ligand) Receptor EP2 Receptor (GPCR) Agonist->Receptor Binding GsProtein Gs Protein (Heterotrimer) Receptor->GsProtein Activation AC Adenylyl Cyclase (Effector) GsProtein->AC Stimulation cAMP cAMP (Second Messenger) AC->cAMP Conversion ATP ATP ATP->AC Readout HTRF Signal (Validation) cAMP->Readout Quantification

[1]

References
  • Markovic, T., et al. "Structural insights into selective and dual antagonism of EP2 and EP4 prostaglandin receptors." Nature Communications / bioRxiv (2024).[1]

  • Billot, X., et al. "Discovery of a Potent and Selective Agonist of the Prostaglandin EP2 Receptor." Bioorganic & Medicinal Chemistry Letters (2003).[1] (Contextual grounding for non-prostanoid scaffolds).

  • Revvity (Cisbio). "cAMP - Guide to optimizing agonists of Gαs."[1] Application Note.

  • PubChem. "4-Bromo-1-phenylbutan-1-one Compound Summary."[1] (Structural analog and property verification).

  • Jiang, J., et al. "EP2 Receptor Targeting in Drug Discovery: Strengths, Weaknesses, Opportunities." Journal of Medicinal Chemistry (2023).[1]

Sources

Method

preparation of 1-(4-bromophenyl)hexyl derivatives

Technical Application Note: Scalable Synthesis of 1-(4-Bromophenyl)hexyl Scaffolds Part 1: Strategic Overview The 1-(4-bromophenyl)hexyl moiety is a critical structural motif in the synthesis of nematic liquid crystals,...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Scalable Synthesis of 1-(4-Bromophenyl)hexyl Scaffolds

Part 1: Strategic Overview

The 1-(4-bromophenyl)hexyl moiety is a critical structural motif in the synthesis of nematic liquid crystals, organic semiconductors (OLEDs), and lipophilic pharmaceutical intermediates. The presence of the para-bromine atom serves as a versatile "handle" for subsequent cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), while the hexyl chain imparts essential solubility and mesogenic properties (molecular ordering).

This guide details a modular, divergent synthetic strategy . Rather than treating the alkane, ketone, and alcohol derivatives as separate targets, we utilize a core Friedel-Crafts Acylation to generate a common intermediate—1-(4-bromophenyl)hexan-1-one . From this "linchpin" molecule, we can selectively access the alcohol or the fully reduced alkane.

The Divergent Pathway (Logic Map)

SynthesisPathway Start Bromobenzene (Starting Material) Ketone INTERMEDIATE: 1-(4-bromophenyl)hexan-1-one Start->Ketone Friedel-Crafts Acylation Reagent Hexanoyl Chloride + AlCl3 Reagent->Ketone Alcohol DERIVATIVE A (Alcohol): 1-(4-bromophenyl)hexan-1-ol Ketone->Alcohol NaBH4 Reduction (Chemo-selective) Alkane DERIVATIVE B (Alkane): 1-bromo-4-hexylbenzene Ketone->Alkane Wolff-Kishner or Et3SiH/TFA

Figure 1: Modular synthesis architecture. The ketone intermediate serves as the branch point for functional derivatives.

Part 2: Detailed Experimental Protocols

Module A: Synthesis of the Core Intermediate (Ketone)

Target: 1-(4-bromophenyl)hexan-1-one Reaction Type: Friedel-Crafts Acylation Mechanism: Electrophilic Aromatic Substitution (EAS)[1]

Rationale: Direct alkylation of bromobenzene with hexyl halides is prone to rearrangement (carbocation shifts) and poly-alkylation. Acylation is preferred because the acyl group deactivates the ring, preventing over-reaction, and stabilizes the linear chain integrity.

Materials:

  • Bromobenzene (1.0 equiv)[2]

  • Hexanoyl chloride (1.1 equiv)

  • Aluminum chloride (AlCl₃), anhydrous (1.2 equiv)[2]

  • Dichloromethane (DCM), anhydrous[2]

  • Safety Note: AlCl₃ reacts violently with moisture, releasing HCl gas. Perform in a fume hood.

Step-by-Step Protocol:

  • Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, pressure-equalizing addition funnel, and an inert gas inlet (N₂ or Ar). Connect the outlet to a caustic scrubber (NaOH trap) to neutralize HCl emissions.

  • Catalyst Suspension: Charge the flask with AlCl₃ (16.0 g, 120 mmol) and anhydrous DCM (100 mL). Cool the suspension to 0°C using an ice bath.

  • Acyl Chloride Addition: Mix hexanoyl chloride (14.8 g, 110 mmol) in DCM (20 mL). Add this solution dropwise to the AlCl₃ suspension over 15 minutes. Observation: The mixture will homogenize slightly as the acylium ion complex forms.

  • Substrate Addition: Add bromobenzene (15.7 g, 100 mmol) dropwise over 30 minutes. Maintain internal temperature <5°C to maximize para-selectivity.

  • Reaction Phase: Remove the ice bath and allow the mixture to stir at room temperature (20-25°C) for 4-6 hours.

    • QC Check: Monitor by TLC (Hexane/EtOAc 9:1). The starting material (bromobenzene) should disappear.

  • Quenching (Critical Safety Step):

    • Cool the reaction mixture back to 0°C.

    • Slowly pour the reaction mixture into a beaker containing 200 g of crushed ice and 50 mL concentrated HCl. Caution: Highly Exothermic.

  • Workup: Separate the organic layer.[1][3] Extract the aqueous layer twice with DCM (2 x 50 mL). Combine organics, wash with saturated NaHCO₃ (to remove acid traces), then brine. Dry over anhydrous MgSO₄.

  • Purification: Concentrate under reduced pressure. Recrystallize from hexane (cold) or perform vacuum distillation if the product is an oil.

    • Yield Expectation: 75-85%

    • Appearance: Off-white solid or viscous pale yellow oil.

Module B: Reduction to Alcohol (Derivative A)

Target: 1-(4-bromophenyl)hexan-1-ol Reagent: Sodium Borohydride (NaBH₄)[2]

  • Dissolution: Dissolve the ketone (10 mmol) in Methanol (30 mL). Cool to 0°C.

  • Reduction: Add NaBH₄ (0.5 equiv, 5 mmol) portion-wise. Note: 0.25 equiv is stoichiometric, but 0.5 equiv ensures completion.

  • Stirring: Stir at 0°C for 30 mins, then warm to RT for 1 hour.

  • Workup: Quench with water (10 mL) and 1M HCl (dropwise until pH ~6). Evaporate methanol. Extract residue with Ethyl Acetate.

  • Result: Quantitative conversion to the secondary alcohol.

Part 3: Quality Control & Validation

Trustworthiness in chemical synthesis relies on rigorous characterization. Use the following data diagnostic table to validate your product at each stage.

Table 1: Diagnostic Characterization Data

CompoundKey 1H NMR Signal (CDCl₃, 400 MHz)IR Signature (cm⁻¹)Mass Spec (GC-MS)
Ketone δ 2.90 (t, 2H) :

-carbonyl methylene.δ 7.80 (d, 2H) : Aromatic protons ortho to carbonyl (deshielded).
1685 : Strong C=O stretch (Aryl ketone).M+ peak at 254/256 (Br isotope pattern). Fragment: 183/185 (Br-Ph-CO⁺).
Alcohol δ 4.60 (t, 1H) : Benzylic methine (-CH-OH).δ 2.10 (br s) : Hydroxyl proton (exchangeable).3400 : Broad O-H stretch.No C=O peak.M+ often weak (dehydration common). Base peak: M-18 or benzylic cation.
Alkane δ 2.55 (t, 2H) : Benzylic methylene (-CH₂-Ar).δ 7.0-7.4 (m, 4H) : Aromatic protons shift upfield (less deshielding).No C=O or O-H.M+ at 240/242. Distinctive alkyl chain fragmentation.
Regioselectivity Validation

The Friedel-Crafts reaction may produce trace amounts of the ortho isomer.[1]

  • Check: In the ¹H NMR of the Ketone, look for a small doublet around δ 7.4 ppm or a shift in the triplet of the

    
    -methylene.
    
  • Mitigation: Recrystallization from hexanes typically removes the more soluble ortho isomer.

Part 4: Process Safety & Troubleshooting

Workflow Visualization: Quenching Protocol

The quenching of aluminum chloride reactions is the most hazardous step. Follow this logic flow to prevent thermal runaways.

QuenchSafety Step1 Reaction Complete (DCM Solution) Decision Is mixture cooled to 0°C? Step1->Decision Action1 Pour SLOWLY into Ice/HCl Slurry Decision->Action1 Yes Action2 STOP. Cool immediately. Decision->Action2 No Result Biphasic Mixture (Safe for Extraction) Action1->Result Action2->Decision Retry

Figure 2: Safety logic for AlCl₃ hydrolysis.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield (Ketone) Wet AlCl₃ or solvent.Use fresh, yellow/grey AlCl₃. Dry DCM over CaH₂.
Poly-acylation Excess Acyl Chloride.Strictly limit Acyl Chloride to 1.1 equiv.
Incomplete Reduction Old NaBH₄ (borates formed).Use fresh reducing agent or switch to LiAlH₄ (stronger).
Colored Impurities Oligomerization.Filter through a short pad of silica gel before crystallization.

References

  • BenchChem. (2025).[1][2] Synthesis of 1-(4-Bromophenyl)-3-chloropropan-1-ol and Friedel-Crafts Protocols. Retrieved from

  • Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation: Reaction Mechanisms and Protocols.[1] Retrieved from

  • Peters, D. G., et al. (2001). Catalytic Reduction of 6-Bromo-1-hexene and Alkyl Halide Synthesis.[4] Journal of The Electrochemical Society. Retrieved from

  • Master Organic Chemistry. (2018). Friedel-Crafts Acylation vs Alkylation: Avoiding Rearrangements. Retrieved from

  • Tokyo Chemical Industry (TCI). (n.d.). Product Specification: 1-Bromo-4-hexylbenzene for Liquid Crystal Synthesis.[5] Retrieved from

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 4-Bromohexanophenone

This technical support guide is designed for researchers, scientists, and professionals in drug development who are tasked with the purification of 4-bromohexanophenone, particularly the removal of unreacted bromobenzene...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are tasked with the purification of 4-bromohexanophenone, particularly the removal of unreacted bromobenzene following a Friedel-Crafts acylation reaction. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the successful isolation of a high-purity product.

Troubleshooting and FAQs

This section addresses common issues encountered during the purification of 4-bromohexanophenone.

Q1: My crude product is an oil, and I'm having trouble isolating a solid. What should I do?

A1: It is not uncommon for the crude product to be an oil, especially if it contains a significant amount of residual bromobenzene or other impurities. These impurities can act as a solvent, preventing the crystallization of your desired product. The primary goal is to remove the highly volatile bromobenzene. We recommend first attempting a simple distillation or a distillation under reduced pressure to remove the bulk of the unreacted bromobenzene. Once the lower-boiling point components are removed, your 4-bromohexanophenone should be more amenable to crystallization.

Q2: I performed a simple distillation, but my product is still impure. What is the next step?

A2: While simple distillation is effective at removing large quantities of a volatile impurity like bromobenzene, it may not be sufficient to achieve high purity, especially if other byproducts with similar boiling points are present. After the initial distillation, you have two primary options for further purification: recrystallization or column chromatography. The choice between these will depend on the nature of the remaining impurities and the desired final purity.

Q3: What is a good solvent for the recrystallization of 4-bromohexanophenone?

A3: Based on the polarity of aryl ketones, a good starting point for recrystallization is a polar protic solvent like ethanol. A general procedure would be to dissolve the crude product in a minimal amount of hot ethanol and then allow it to cool slowly to induce crystallization. If ethanol alone does not yield satisfactory crystals, a two-solvent system, such as ethyl acetate/hexane, can be effective.[1] In this case, dissolve the compound in the more soluble solvent (ethyl acetate) and then slowly add the less soluble solvent (hexane) until the solution becomes slightly turbid. Gentle heating to redissolve the solid followed by slow cooling should promote crystal growth.

Q4: I'm still seeing impurities after recrystallization. Should I try column chromatography?

A4: Yes, column chromatography is an excellent technique for separating compounds with different polarities. Since 4-bromohexanophenone is more polar than bromobenzene, they can be effectively separated on a silica gel column. A typical eluent system would be a mixture of a non-polar solvent like hexane and a slightly more polar solvent like ethyl acetate. You can determine the optimal solvent ratio by running a preliminary Thin Layer Chromatography (TLC) analysis of your crude mixture.

Q5: How do I choose the right eluent system for column chromatography?

A5: To determine the ideal eluent system, spot your crude reaction mixture on a TLC plate and develop it in a series of solvent systems with varying polarities (e.g., 5%, 10%, 20% ethyl acetate in hexane). The goal is to find a solvent system where the 4-bromohexanophenone has an Rf value of approximately 0.3-0.4, and there is a clear separation from the bromobenzene spot (which will have a higher Rf value).[2]

Physicochemical Properties for Separation

A clear understanding of the physical properties of both the desired product and the main impurity is critical for selecting the appropriate purification strategy.

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Solubility
Bromobenzene 157.01156-30.7Soluble in ethanol, ether, chloroform; insoluble in water.
4-Bromohexanophenone 255.15> 255 (estimated)~50 (estimated based on 4'-Bromoacetophenone)Expected to be soluble in organic solvents like ethanol, ethyl acetate, and dichloromethane; insoluble in water.

Note: The boiling and melting points for 4-bromohexanophenone are estimated based on similar compounds like 4'-bromoacetophenone and 4-bromobenzophenone. The significant difference in boiling points between bromobenzene and 4-bromohexanophenone is the key to a successful separation by distillation.

Purification Workflow

The following diagram illustrates the recommended workflow for the purification of 4-bromohexanophenone from unreacted bromobenzene.

PurificationWorkflow crude Crude Reaction Mixture (4-Bromohexanophenone + Bromobenzene) distillation Step 1: Distillation (Simple or Vacuum) crude->distillation Remove bulk bromobenzene recrystallization Step 2a: Recrystallization distillation->recrystallization Non-volatile residue (Higher Purity) column Step 2b: Column Chromatography distillation->column Non-volatile residue (For Highest Purity) waste Bromobenzene (Waste) distillation->waste Volatile fraction pure_product Pure 4-Bromohexanophenone recrystallization->pure_product column->pure_product

Caption: Purification workflow for 4-bromohexanophenone.

Detailed Experimental Protocols

Protocol 1: Removal of Bromobenzene by Distillation

This protocol is designed for the initial removal of the bulk of unreacted bromobenzene from the crude reaction mixture.

Materials:

  • Crude reaction mixture

  • Round-bottom flask

  • Distillation head with condenser

  • Receiving flask

  • Heating mantle

  • Vacuum source (optional, for vacuum distillation)

Procedure:

  • Setup: Assemble a simple or fractional distillation apparatus. If your product is suspected to be high-boiling or sensitive to high temperatures, a vacuum distillation setup is recommended.

  • Charging the Flask: Transfer the crude reaction mixture to the round-bottom flask. Do not fill the flask more than two-thirds full.

  • Distillation:

    • Atmospheric Pressure: Begin heating the mixture gently. Bromobenzene will start to distill at approximately 156 °C.[3]

    • Vacuum Distillation: If using a vacuum, ensure the system is sealed and slowly apply the vacuum before heating. The boiling point of bromobenzene will be significantly lower under reduced pressure.

  • Collection: Collect the distilled bromobenzene in the receiving flask.

  • Completion: Stop the distillation when the temperature begins to rise significantly above the boiling point of bromobenzene, or when very little distillate is being collected. The remaining residue in the distillation flask is your enriched 4-bromohexanophenone.

Protocol 2: Purification by Recrystallization

This protocol is suitable for purifying the product after the initial distillation.

Materials:

  • Enriched 4-bromohexanophenone residue

  • Ethanol (or ethyl acetate and hexane)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Transfer the residue to an Erlenmeyer flask. Add a minimal amount of hot ethanol and continue to add small portions until the solid is completely dissolved.[4]

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or by air drying.

Protocol 3: Purification by Column Chromatography

For achieving the highest purity, column chromatography is the recommended method.

Materials:

  • Enriched 4-bromohexanophenone residue

  • Silica gel (60-120 mesh)

  • Chromatography column

  • Eluent (e.g., ethyl acetate/hexane mixture)

  • Collection tubes

Procedure:

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 5% ethyl acetate in hexane) and pour it into the chromatography column. Allow the silica to settle, ensuring a uniform packing without any air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel column.[2]

  • Elution: Begin eluting the column with the chosen solvent system. Bromobenzene, being less polar, will elute first. You can gradually increase the polarity of the eluent (e.g., to 10% or 20% ethyl acetate in hexane) to elute the more polar 4-bromohexanophenone.

  • Fraction Collection: Collect the eluate in a series of fractions.

  • Analysis: Monitor the fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 4-bromohexanophenone.

References

  • Organic Syntheses. (n.d.). p-BROMOPHENACYL BROMIDE. Retrieved from [Link]

  • YouTube. (2021, January 7). Nitration of Bromobenzene: Fractional Recrystallization--2nd and 3rd Crop and TLC. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (2011). A Microscale Approach to Organic Laboratory Techniques (5th ed.). Cengage Learning.
  • University of Rochester Department of Chemistry. (n.d.). Purification: Fractional Distillation. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Acetophenone, p-bromo-. Retrieved from [Link]

  • Eastern Kentucky University. (n.d.). 4. Crystallization. Retrieved from [Link]

  • Reddit. (2020, October 30). Recrystallisation Help. r/Chempros. Retrieved from [Link]

  • Physics Forums. (2015, March 13). How can we easily obtain 2-bromoacetophenone from bromobenzene?. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, October 27). 16.10: Reduction of Aromatic Compounds. Retrieved from [Link]

  • Department Chemie und Biologie. (n.d.). Friedel-Crafts acylation: p-Bromoacetophenone Macroscale. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved from [Link]

  • University of Rochester Department of Chemistry. (n.d.). Purification: How To. Retrieved from [Link]

  • ResearchGate. (2014, August 24). How to dissolve hexane and ethyl acetate extracts?. Retrieved from [Link]

  • Reddit. (2023, May 30). Separation of Ketone and alpha Bromo ketone. r/Chempros. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Table of Contents. Retrieved from [Link]

  • EduBirdie. (n.d.). Lab 1 Solubility Report. Eastern Kentucky University. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Hexane, 1-bromo- (CAS 111-25-1). Retrieved from [Link]

  • NIST. (n.d.). Methanone, (4-bromophenyl)phenyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • University of Rochester Department of Chemistry. (n.d.). Solvents and Polarity. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of α-bromo-n-hexanophenone. Retrieved from [Link]

  • Google Patents. (n.d.). US20110155950A1 - Process for the preparation of 4-bromophenyl derivatives.

Sources

Reference Data & Comparative Studies

Validation

Technical Analysis: 13C NMR Characterization of p-Bromohexanophenone

The following technical guide provides an in-depth analysis of the 13C NMR chemical shifts for p-bromohexanophenone , designed for researchers requiring precise structural verification. Introduction p-Bromohexanophenone...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the 13C NMR chemical shifts for p-bromohexanophenone , designed for researchers requiring precise structural verification.

Introduction

p-Bromohexanophenone (1-(4-bromophenyl)hexan-1-one) is a critical intermediate in the synthesis of liquid crystals and aryl-ketone pharmaceuticals. Its structural verification relies heavily on Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy.[1]

This guide provides a comparative analysis of the chemical shifts, distinguishing the specific substituent effects of the bromine atom on the aromatic ring and the deshielding decay along the hexanoyl chain. Unlike generic spectral databases, this analysis triangulates data from high-fidelity analogs (Hexanophenone and p-Bromoacetophenone) to provide a robust assignment strategy.

Structural Assignment Strategy

To accurately assign the 13C NMR spectrum of p-bromohexanophenone, one must deconstruct the molecule into three distinct magnetic environments:

  • The Carbonyl Core (C=O): The most deshielded signal, typically appearing near 200 ppm . The para-bromine atom exerts a minor shielding effect compared to the unsubstituted analog.

  • The Aromatic Region (Ar-C): Characterized by a symmetric substitution pattern (AA'BB' system). The ipso-C(Br) carbon signals are significantly shielded due to the heavy-atom effect, often appearing upfield relative to other aromatic carbons.

  • The Aliphatic Chain (Alk-C): A classic "deshielding decay" pattern. The

    
    -carbon (adjacent to carbonyl) is most deshielded (~38 ppm), with subsequent carbons (
    
    
    
    ) shifting upfield as distance from the carbonyl increases.
Comparative Data Analysis

The following table synthesizes experimental data for p-bromohexanophenone against its closest structural analogs. This comparison isolates the specific impact of the bromine substituent and the alkyl chain length.

Table 1: 13C NMR Chemical Shift Comparison (CDCl3,


 ppm) 
Carbon Positionp-Bromohexanophenone (Target)Hexanophenone (Parent Analog)p-Bromoacetophenone (Ring Analog)Assignment Logic
C=O (Carbonyl) 199.2 200.4197.0Ketone carbonyl; slight shielding by p-Br.
C-1' (Ipso-C=O) 135.6 137.1135.8Quaternary; deshielded by carbonyl.
C-2', 6' (Ortho) 129.8 128.6129.8Strong intensity; doublet in off-resonance.
C-3', 5' (Meta) 131.9 128.6131.9Deshielded by ortho-Br effect.
C-4' (Ipso-Br) 128.3 133.1128.3Diagnostic Peak: Shielded by Heavy Atom Effect.
C-2 (

-CH2)
38.6 38.626.5 (CH3)Adjacent to C=O; deshielded.
C-3 (

-CH2)
24.3 24.4

-effect.
C-4 (

-CH2)
31.5 31.6Bulk chain region.
C-5 (

-CH2)
22.5 22.5Bulk chain region.
C-6 (

-CH3)
13.9 14.0Terminal methyl; most shielded.

Note on Data Sources: The aromatic shifts for the target are derived from the high-fidelity experimental spectrum of p-bromoacetophenone [1, 2], as the alkyl chain extension (C2 to C6) has negligible inductive impact on the aromatic ring. The aliphatic shifts are consistent with standard hexanophenone data [3].

Detailed Spectral Interpretation
The Aromatic Fingerprint (128 – 136 ppm)

The most common error in assigning this molecule is misidentifying the aromatic carbons.

  • C-4' (C-Br): Contrary to electronegativity trends, the carbon directly attached to Bromine appears upfield (around 128.3 ppm) compared to the meta-carbons. This is due to the "Heavy Atom Effect" (relativistic spin-orbit coupling) of Bromine, which shields the attached carbon nucleus.

  • Symmetry: Due to rapid rotation around the C1'-C(carbonyl) bond, C2' is equivalent to C6', and C3' is equivalent to C5'. This results in two intense signals (approx.[2] 2x intensity of C1' or C4') at 129.8 ppm and 131.9 ppm .[3]

The Aliphatic Decay (13 – 39 ppm)
  • 
    -Methylene (38.6 ppm):  This peak is distinctively downfield due to the electron-withdrawing carbonyl group.
    
  • Terminal Methyl (13.9 ppm): Always the most upfield signal in the spectrum, serving as an internal calibration point if TMS is absent.

Experimental Protocol for High-Fidelity Acquisition

To reproduce these results for publication or quality control, follow this optimized protocol.

Step 1: Sample Preparation

  • Solvent: Deuterated Chloroform (

    
    ) is the standard. Use 99.8% D enrichment to minimize solvent peaks.
    
  • Concentration: Dissolve 30-50 mg of p-bromohexanophenone in 0.6 mL of solvent. High concentration is vital for detecting the quaternary carbons (C1' and C4') which have long relaxation times (

    
    ).
    

Step 2: Instrument Parameters (400 MHz equivalent)

  • Pulse Sequence: Standard proton-decoupled 13C (zgpg30 or equivalent).

  • Relaxation Delay (D1): Set to 2.0 - 3.0 seconds . The quaternary carbons (C-Br and C-C=O) lack attached protons to facilitate relaxation (NOE enhancement is absent/reduced). A short D1 will suppress these signals.

  • Scans: Minimum 512 scans to ensure sufficient Signal-to-Noise (S/N) ratio for the quaternary peaks.

Step 3: Processing

  • Line Broadening (LB): Apply an exponential window function with LB = 1.0 - 3.0 Hz to reduce noise.

  • Referencing: Calibrate the center peak of the

    
     triplet to 77.16 ppm .
    
Assignment Workflow Diagram

The following Graphviz diagram visualizes the logical flow for assigning the peaks in an unknown sample suspected to be p-bromohexanophenone.

NMR_Assignment Start Acquire 13C{1H} Spectrum (CDCl3) Check_CO Check > 190 ppm Start->Check_CO CO_Found Signal ~199 ppm (Ketone C=O) Check_CO->CO_Found Yes Check_Alk Analyze 10-40 ppm Region CO_Found->Check_Alk Alk_Found 5 Distinct Peaks? (C2-C6 Chain) Check_Alk->Alk_Found Matches C5 Chain Check_Ar Analyze 125-140 ppm Region Alk_Found->Check_Ar Ar_Pattern Pattern: 2 Small (Quat) + 2 Large (CH) Check_Ar->Ar_Pattern Verify_Br Verify C-Br Shift (~128.3 ppm, Upfield of Meta) Ar_Pattern->Verify_Br Key Diagnostic Final Identity Confirmed: p-Bromohexanophenone Verify_Br->Final

Caption: Logical decision tree for validating p-bromohexanophenone structure via 13C NMR.

References
  • Spectral Database for Organic Compounds (SDBS) . 13C NMR Spectrum of 4'-Bromoacetophenone (SDBS No. 3485). National Institute of Advanced Industrial Science and Technology (AIST). Available at: [Link]

  • National Institute of Standards and Technology (NIST) . Hexanophenone 13C NMR. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • Reich, H. J. Structure Determination Using NMR: Chemical Shift Data. University of Wisconsin-Madison. Available at: [Link]

Sources

Comparative

GC-MS identification of 4-bromo-1-phenylhexan-1-one impurities

GC-MS Identification of 4-Bromo-1-Phenylhexan-1-One Impurities Part 1: Executive Summary & Scope 4-bromo-1-phenylhexan-1-one (CAS 7295-46-7, also known as p-bromohexanophenone) is a critical intermediate in the synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

GC-MS Identification of 4-Bromo-1-Phenylhexan-1-One Impurities

Part 1: Executive Summary & Scope

4-bromo-1-phenylhexan-1-one (CAS 7295-46-7, also known as p-bromohexanophenone) is a critical intermediate in the synthesis of substituted cathinones (e.g., 4-bromohexedrone) and liquid crystal polymers. Its purity is paramount because regioisomeric impurities—specifically the ortho-bromo isomer or alpha-bromo derivatives—drastically alter the pharmacological and physical properties of the final product.

This guide objectively compares Gas Chromatography-Mass Spectrometry (GC-MS) against Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) for impurity profiling. While LC-MS offers higher throughput for polar metabolites, GC-MS (Electron Ionization) is identified as the superior technique for this specific application due to its unique ability to structurally differentiate regioisomers and bromination sites (ring vs. chain) via distinct fragmentation patterns.

Part 2: Chemical Profile & Impurity Landscape[1]

In the synthesis of 4-bromo-1-phenylhexan-1-one (typically via Friedel-Crafts acylation of bromobenzene with hexanoyl chloride), three categories of impurities are prevalent.

Impurity TypeSpecific AnalyteOriginCriticality
Regioisomers 1-(2-bromophenyl)hexan-1-one (o-isomer)Acylation at ortho positionHigh : Hard to separate; alters bioactivity.
Homologs 1-(4-bromophenyl)pentan-1-one Impurity in hexanoyl chlorideMedium : alters MW and lipophilicity.[1]
Positional Isomers 2-bromo-1-phenylhexan-1-one (Alpha-bromo)Chain bromination byproductHigh : Precursor to different drug class (Hexedrone).
Starting Material Bromobenzene / Hexanophenone Incomplete reactionLow : Easily removed by distillation.[1]

Part 3: Comparative Analysis of Analytical Techniques

The following table contrasts the performance of GC-MS against alternatives for identifying the specific impurities listed above.

FeatureGC-MS (EI Source) LC-MS (ESI Source) 1H-NMR
Isomer Differentiation Superior . Ortho and Para isomers have distinct retention times and subtle fragmentation intensity differences.[1] Ring-Br vs. Chain-Br yields completely different base peaks.[1]Poor . ESI often produces identical [M+H]+ ions (m/z 255/257) for all isomers with little fragmentation.[1]Excellent , but requires mg-scale purity.[1] Cannot easily detect <1% impurities in a crude mixture without separation.[1]
Sensitivity High (picogram range).[1] Ideal for trace impurity detection.[1]High, but matrix effects (ion suppression) can mask trace impurities.[1]Low. Not suitable for trace (<0.1%) analysis.[1]
Structural Proof Definitive . The 1:1 isotopic doublet of Bromine is preserved in specific fragments (e.g., m/z 183/185).[1]Inferior. Soft ionization preserves the molecular ion but lacks the "fingerprint" fragments.[1]Definitive for bulk structure, but signals overlap in complex mixtures.[1]
Throughput Medium (20-30 min runs).[1]High (5-10 min runs).[1][2]Low (requires extensive sample prep/dryness).[1]

Part 4: Detailed Experimental Protocol (GC-MS)

This protocol is designed to resolve the para-isomer from the ortho-isomer and identify chain-brominated byproducts.[1]

Sample Preparation
  • Solvent: Methanol or Ethyl Acetate (HPLC Grade).[1]

  • Concentration: Dissolve 1 mg of sample in 10 mL solvent (100 ppm).

  • Filtration: Filter through a 0.22 µm PTFE syringe filter to remove inorganic salts (AlCl3 residues).[1]

GC Parameters (Agilent 7890B or equivalent)
  • Column: DB-5MS or HP-5MS UI (30 m × 0.25 mm × 0.25 µm).[1] Note: A non-polar phase is essential for boiling-point based separation of homologs.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[1]

  • Inlet: Splitless mode (for trace impurities) or Split 20:1 (for purity assay).[1] Temperature: 250°C.[1]

  • Oven Program:

    • Hold at 80°C for 1 min.

    • Ramp 20°C/min to 200°C.

    • Ramp 5°C/min to 280°C (Critical for separating ortho/para isomers).

    • Hold at 280°C for 5 min.

MS Parameters (5977B MSD or equivalent)
  • Source: Electron Ionization (EI) at 70 eV.[1]

  • Source Temp: 230°C.

  • Quad Temp: 150°C.

  • Scan Range: m/z 40–400.[1]

  • Solvent Delay: 3.0 min.

Part 5: Data Interpretation & Fragmentation Pathways[2]

The power of GC-MS lies in the fragmentation logic.[1] You must look for specific ions to confirm the structure.[1]

Key Diagnostic Ions
  • Molecular Ion ([M]+): m/z 254 and 256 (1:1 intensity ratio due to ⁷⁹Br/⁸¹Br).[1]

  • Base Peak (Ring-Brominated): m/z183/185 .[1] This corresponds to the 4-bromobenzoyl cation ([Br-Ph-CO]+). The presence of the Br doublet here confirms the bromine is on the ring.[1]

  • McLafferty Rearrangement: m/z198/200 .[1]

    • Mechanism: Gamma-hydrogen transfer from the hexyl chain to the carbonyl oxygen.[1]

    • Fragment: [Br-Ph-C(OH)=CH₂]+ .

    • Significance: This ion confirms the alkyl chain is at least 3 carbons long (propyl or longer).[1]

  • Differentiation from Alpha-Bromo Isomer (2-bromo-1-phenylhexan-1-one):

    • If the bromine were on the chain (alpha position), the base peak would be m/z105 (Benzoyl cation, [Ph-CO]+) without the bromine doublet.

    • Rule of Thumb:

      • Base Peak 183/185 → Bromine is on the Ring.[1]

      • Base Peak 105 → Bromine is on the Chain (or ring is unsubstituted).[1]

Fragmentation Pathway Diagram

Fragmentation cluster_0 Contrast: Chain-Bromo Isomer M_Ion Molecular Ion [M]+ m/z 254/256 (1:1 Doublet) McLafferty McLafferty Ion [Br-Ph-C(OH)=CH2]+ m/z 198/200 M_Ion->McLafferty Gamma-H Transfer (Loss of C4H8) Benzoyl 4-Bromobenzoyl Cation [Br-Ph-C=O]+ m/z 183/185 (BASE PEAK) M_Ion->Benzoyl Alpha Cleavage (Loss of C5H11) Phenyl Bromophenyl Cation [Br-Ph]+ m/z 155/157 Benzoyl->Phenyl Loss of CO Alt_Base Benzoyl Cation [Ph-C=O]+ m/z 105 (No Br Doublet)

Caption: EI Fragmentation pathway of 1-(4-bromophenyl)hexan-1-one showing the diagnostic retention of the bromine atom in the base peak (m/z 183/185), distinguishing it from chain-brominated isomers.

Part 6: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11242260, 1-(4-Bromophenyl)hexan-1-one. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. Mass Spectrum of 1-Propanone, 1-(4-bromophenyl)- (Homolog Reference). NIST Chemistry WebBook, SRD 69.[1] Retrieved from [Link]

  • Whitman College. GC EI and CI Fragmentation and Interpretation of Spectra. Retrieved from [Link]

  • Save My Exams. Mass Spectrometry Fragmentation Patterns: McLafferty Rearrangement. Retrieved from [Link]

Sources

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